![molecular formula C15H19NO5 B3846525 3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione](/img/structure/B3846525.png)
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione
Descripción general
Descripción
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione is an organic compound with a complex structure that includes a nitrophenoxy group attached to a butyl chain, which is further connected to a pentane-2,4-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione typically involves multiple steps. One common method starts with the preparation of 4-nitrophenol, which is then reacted with butyl bromide to form 4-(4-nitrophenoxy)butane. This intermediate is then subjected to a Claisen condensation reaction with acetylacetone (pentane-2,4-dione) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl groups in the pentane-2,4-dione moiety can be reduced to alcohols.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-[4-(4-aminophenoxy)butyl]pentane-2,4-dione, while reduction of the carbonyl groups yields the corresponding diol.
Aplicaciones Científicas De Investigación
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in electron transfer reactions, while the pentane-2,4-dione moiety can form chelates with metal ions, influencing their reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(4-Aminophenoxy)butyl]pentane-2,4-dione: Similar structure but with an amino group instead of a nitro group.
3-[4-(4-Methoxyphenoxy)butyl]pentane-2,4-dione: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione is unique due to the presence of the nitrophenoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with tailored reactivity and functionality.
Propiedades
IUPAC Name |
3-[4-(4-nitrophenoxy)butyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-11(17)15(12(2)18)5-3-4-10-21-14-8-6-13(7-9-14)16(19)20/h6-9,15H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQEXSMMUFTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



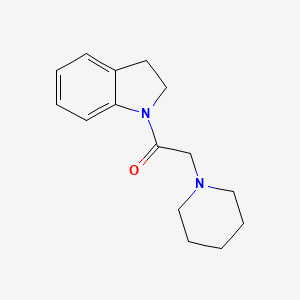
![4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine](/img/structure/B3846454.png)

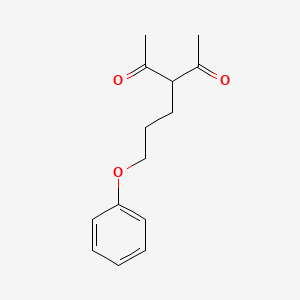
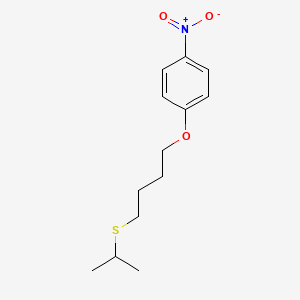
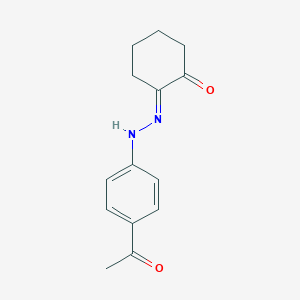
![1-[4-(2-methoxyphenoxy)butyl]pyrrolidine](/img/structure/B3846498.png)
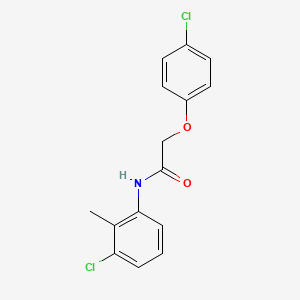
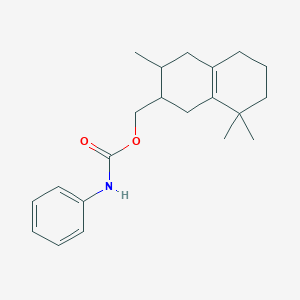
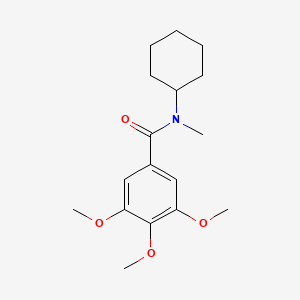
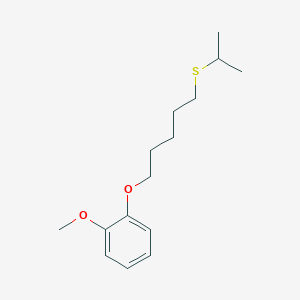
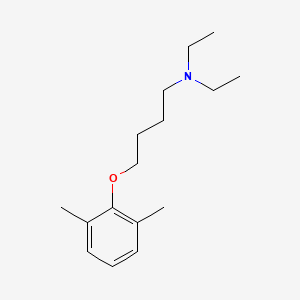
![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)
